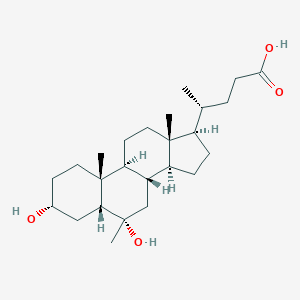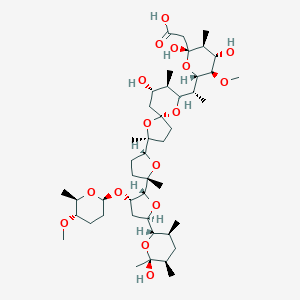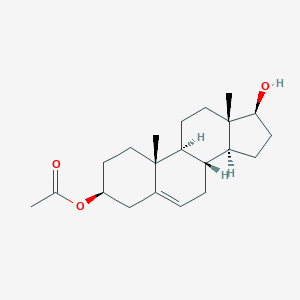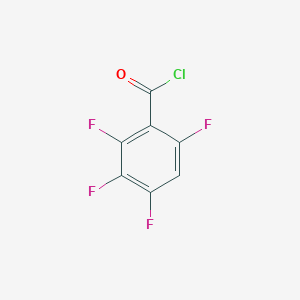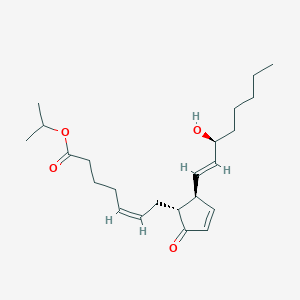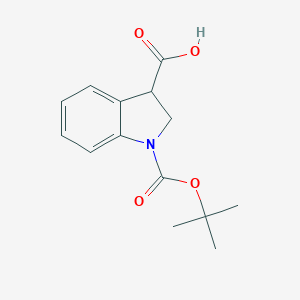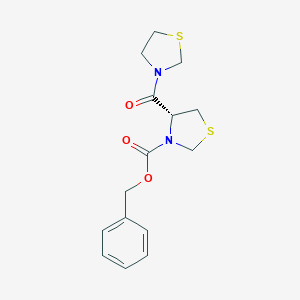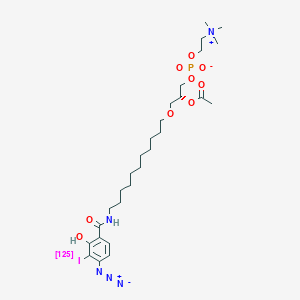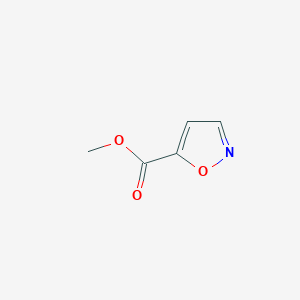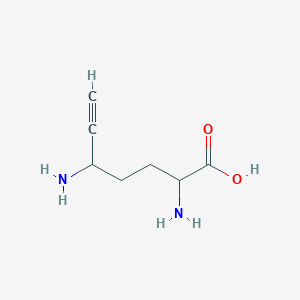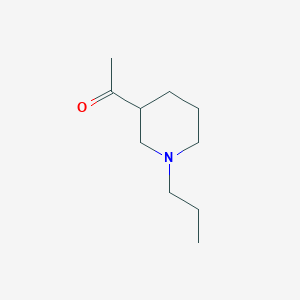
1-(1-Propylpiperidin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Propylpiperidin-3-yl)ethanone, commonly known as PPE, is a chemical compound that belongs to the class of cathinones. Cathinones are a group of synthetic drugs that are structurally similar to amphetamines and have stimulant effects on the central nervous system. PPE is a relatively new compound that has gained attention in recent years due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of PPE is similar to that of other cathinones, which involves the release of neurotransmitters, such as dopamine and serotonin, in the brain. PPE acts as a reuptake inhibitor, preventing the reuptake of these neurotransmitters and leading to an increase in their concentration in the synaptic cleft.
Biochemical And Physiological Effects
PPE has been shown to have stimulant effects on the central nervous system, including increased alertness, euphoria, and increased heart rate and blood pressure. PPE has also been shown to have an impact on the immune system, with studies suggesting that it may have immunomodulatory effects.
Advantages And Limitations For Lab Experiments
One advantage of using PPE in lab experiments is that it is a relatively new compound, which means that there is still much to be learned about its effects on the central nervous system and its potential applications in scientific research. However, one limitation of using PPE in lab experiments is that it is a controlled substance in many countries, which may limit its availability and use in research.
Future Directions
There are several future directions for research on PPE and other cathinones. One area of research is the development of new cathinones with specific effects on neurotransmitter systems, which could have potential applications in the treatment of neurological and psychiatric disorders. Another area of research is the study of the long-term effects of cathinone use on the brain and the body, which could have implications for public health and drug policy. Additionally, more research is needed to understand the mechanisms of action of cathinones and their effects on the immune system, which could have implications for the treatment of autoimmune disorders.
Synthesis Methods
PPE can be synthesized through various methods, including the Leuckart-Wallach reaction, reductive amination, and oxidative coupling. The Leuckart-Wallach reaction involves the reaction of propiophenone with ammonium formate and formic acid, followed by reduction with sodium borohydride. Reductive amination involves the reaction of propiophenone with an amine and a reducing agent, such as sodium borohydride. Oxidative coupling involves the reaction of propiophenone with an oxidizing agent, such as potassium permanganate, in the presence of a catalyst.
Scientific Research Applications
PPE has been used in scientific research as a tool to study the effects of cathinones on the central nervous system. It has been shown to have stimulant effects similar to those of other cathinones, such as methylone and mephedrone. PPE has also been used to study the mechanisms of action of cathinones and their effects on neurotransmitter systems, such as dopamine and serotonin.
properties
CAS RN |
118371-33-8 |
|---|---|
Product Name |
1-(1-Propylpiperidin-3-yl)ethanone |
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-(1-propylpiperidin-3-yl)ethanone |
InChI |
InChI=1S/C10H19NO/c1-3-6-11-7-4-5-10(8-11)9(2)12/h10H,3-8H2,1-2H3 |
InChI Key |
NKXQUSMZKPGODT-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(C1)C(=O)C |
Canonical SMILES |
CCCN1CCCC(C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



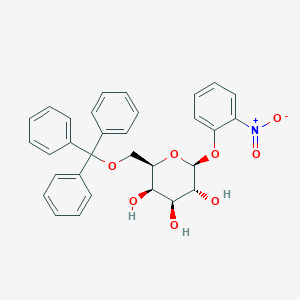
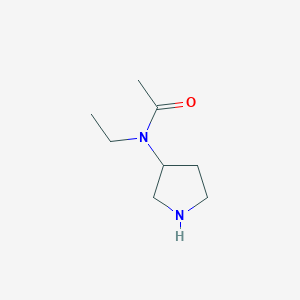
![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)
![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B57448.png)
